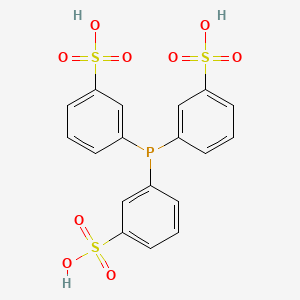

Tris(3-sulfophenyl)phosphine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tris(3-sulfophenyl)phosphine is a useful research compound. Its molecular formula is C18H15O9PS3 and its molecular weight is 502.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Catalytic Applications

1.1 Hydroformylation

TPPTS is prominently used as a ligand in hydroformylation reactions, where it facilitates the conversion of alkenes into aldehydes through the addition of carbon monoxide and hydrogen. The use of TPPTS allows for the formation of water-soluble rhodium complexes, which can be easily separated from reaction mixtures. This two-phase system enhances the efficiency of the process and minimizes catalyst loss.

- Case Study : The Ruhrchemie/Rhône-Poulenc process employs TPPTS-rhodium complexes for the hydroformylation of propene. This method has been industrialized due to its effectiveness and ease of catalyst recovery .

1.2 Hydrogen Production from Formic Acid

TPPTS has been utilized in catalytic systems for hydrogen production from formic acid. Research indicates that TPPTS-containing systems can produce hydrogen gas efficiently while minimizing carbon monoxide byproducts.

- Case Study : A study demonstrated that using TPPTS alongside ruthenium catalysts resulted in high conversion rates of formic acid to hydrogen, showcasing its potential for clean energy applications .

Synthesis and Characterization

TPPTS is synthesized through the sulfonation of triphenylphosphine using oleum, which results in a trisulfonated product that retains the phosphine's reactivity while enhancing its solubility in aqueous environments. The reaction conditions are crucial for achieving high yields and purity of TPPTS.

- Chemical Data :

Environmental Applications

Due to its water solubility, TPPTS is also explored in environmental chemistry for applications such as pollutant degradation and remediation processes. Its ability to form stable complexes with various metals makes it an attractive candidate for removing heavy metals from wastewater.

- Research Findings : Studies have shown that TPPTS can effectively chelate heavy metals, facilitating their removal from contaminated water sources .

Biological Applications

Recent research has begun to investigate the biological activity of TPPTS and its derivatives. Its properties as a Lewis base suggest potential uses in medicinal chemistry, particularly in drug delivery systems where solubility and biocompatibility are critical.

- Potential Studies : Ongoing studies are examining the interactions between TPPTS and biological molecules, aiming to elucidate its role in enhancing drug solubility and bioavailability .

Summary Table of Applications

化学反应分析

Coordination with Transition Metals

TPPTS forms stable complexes with Rh, Pd, and Ru, enhancing water solubility for homogeneous catalysis:

The sulfonate groups increase electron-withdrawing effects, strengthening metal-phosphine bonds compared to TPP .

Catalytic Hydroformylation

TPPTS-Rh complexes are industrially employed in the Ruhrchemie/Rhône-Poulenc process:

| Condition | Value | Impact on Reaction |

|---|---|---|

| Temperature | 100–120°C | Higher rates without ligand degradation |

| Pressure | 50–60 bar (CO/H₂) | Maintains catalyst stability |

| pH | 5–7 | Prevents phosphine oxide formation |

This system achieves turnover numbers (TON) >10,000 and operates in aqueous/organic biphasic media .

Oxidation and Stability

TPPTS undergoes slow oxidation in solution:

TPPTS+O2→TPPTS-oxide[5][6]

Factors influencing oxidation:

属性

CAS 编号 |

91171-35-6 |

|---|---|

分子式 |

C18H15O9PS3 |

分子量 |

502.5 g/mol |

IUPAC 名称 |

3-bis(3-sulfophenyl)phosphanylbenzenesulfonic acid |

InChI |

InChI=1S/C18H15O9PS3/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |

InChI 键 |

ZBMZOFSLQIPSPW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC(=CC=C2)S(=O)(=O)O)C3=CC(=CC=C3)S(=O)(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。